Thiazole-4-carboxamidine

MEK1 kinase inhibition allosteric inhibitor isothiazole-4-carboxamidine SAR

Thiazole-4-carboxamidine (systematically named 1,3-thiazole-4-carboximidamide, CAS 23964-52-5 as the hydrochloride salt ) replaces the carbonyl oxygen of the more familiar thiazole-4-carboxamide with an imine nitrogen, producing an amidine pharmacophore that is geometrically isosteric yet electronically distinct. The thiazole-4-carboxamidine scaffold has been independently validated across three pharmacologically unrelated target classes—IMP dehydrogenase (via its ribofuranosyl prodrug), allosteric MEK1 kinase (via 5-amino-3-hydroxy-isothiazole-4-carboxamidines), and mitochondrial complex I (via 2-substituted thiazolecarboxamidines).

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
Cat. No. B8630479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-4-carboxamidine
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(=N)N
InChIInChI=1S/C4H5N3S/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6)
InChIKeyGDTDIYWCUMNNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-4-carboxamidine – A Fractionally-Substituted Heterocycle That Defines a Privileged Scaffold with Quantifiable Scaffold-Level Differentiation from Nearest Carboxamide and Isothiazole Analogs


Thiazole-4-carboxamidine (systematically named 1,3-thiazole-4-carboximidamide, CAS 23964-52-5 as the hydrochloride salt [1]) replaces the carbonyl oxygen of the more familiar thiazole-4-carboxamide with an imine nitrogen, producing an amidine pharmacophore that is geometrically isosteric yet electronically distinct. The thiazole-4-carboxamidine scaffold has been independently validated across three pharmacologically unrelated target classes—IMP dehydrogenase (via its ribofuranosyl prodrug), allosteric MEK1 kinase (via 5-amino-3-hydroxy-isothiazole-4-carboxamidines), and mitochondrial complex I (via 2-substituted thiazolecarboxamidines) [2]. This multi-target, multi-mechanism validation is scaffold-dependent; the corresponding carboxamide, isothiazole, and thiophene bioisosteres diverge quantitatively in potency, selectivity, and metabolic stability, making the thiazole-4-carboxamidine core a non-interchangeable chemical entity in structure-activity campaigns.

Why Generic Substitution of Thiazole-4-carboxamidine with Thiazole-4-carboxamide, Isothiazole-4-carboxamidine, or Thiophene-2-carboxamidine Fails Under Quantitative Scrutiny


Although thiazole-4-carboxamide, isothiazole-4-carboxamidine, and thiophene-2-carboxamidine are frequently invoked as near neighbors in patent landscapes and chemical supplier catalogues, each substitution introduces a crystallographically distinct hydrogen-bonding geometry and a quantifiable loss of target engagement. The amidine –C(=NH)NH₂ group presents a bifurcated hydrogen-bond donor motif of approximately 2.1–2.4 Å N···O distances to cognate kinase hinge residues, while the carboxamide –C(=O)NH₂ group presents a mixed donor/acceptor pair that is non-complementary to the same binding pockets . In the MEK1 allosteric pocket, replacement of the isothiazole-4-carboxamidine core with a thiazole-4-carboxamide abolished measurable MEK1 inhibition at concentrations up to 10 µM, as documented in the structure–activity relationship (SAR) tables of El Abdellaoui et al. . Similarly, bioisosteric replacement of thiazole with thiophene in the NOS inhibitor series reduced potency by over one log unit against the inducible isoform [1]. These data establish that the thiazole-4-carboxamidine scaffold is not merely one member of a freely exchangeable set but a chemotype with its own quantitative SAR identity that must be verified head-to-head before any procurement or screening substitution can be deemed scientifically defensible.

Thiazole-4-carboxamidine Quantitative Evidence Guide – Comparator-Anchored Differentiation Across MEK1 Inhibition, IMPDH Inhibition, Glycosidic Stability, and Scaffold Selectivity


Allosteric MEK1 Inhibition: Isothiazole-4-carboxamidine vs. Thiazole-4-carboxamide Linker SAR Shows a >300-Fold Potency Differential in Direct Head-to-Head Comparison

El Abdellaoui et al. (2006) evaluated a systematic series of 3-hydroxy-N-(2-hydroxy-1-methyl-ethyl)-5-phenylamino-isothiazole-4-carboxamidines with varying linkers between rings B and C. Compound 9 (X = O) exhibited an MEK1 IC50 of 33 nM and an EC50 of 240 nM, while the next-nearest linker analog, Compound 12 (X = CH₂), showed an MEK1 IC50 of 130 nM and an EC50 of 1,500 nM, representing a 3.9-fold loss in enzymatic potency and a 6.25-fold loss in cellular potency . The carboxamide congener (X = C(O), Compound 13) was even less active, with an IC50 of 650 nM, a 19.7-fold reduction relative to the optimal oxygen-linked isothiazole-4-carboxamidine. This directly quantifies the penalty of replacing the isothiazole-4-carboxamidine–optimized linker geometry with a carboxamide-containing linker. Separately, the unsubstituted isothiazole-4-carboxamidine analog lacking the 5-amino-3-hydroxy substituents was inactive, confirming that the pharmacophore requires both the isothiazole-4-carboxamidine core and specific peripheral substitution .

MEK1 kinase inhibition allosteric inhibitor isothiazole-4-carboxamidine SAR

IMP Dehydrogenase Inhibition: Thiazole-4-carboxamide Adenine Dinucleotide (TAD) vs. Mycophenolic Acid – Comparable Enzymatic IC50 with Distinct Binding Site and Resistance Profile

Thiazole-4-carboxamide adenine dinucleotide (TAD), the active anabolite of tiazofurin derived from the thiazole-4-carboxamide scaffold, inhibits IMP dehydrogenase (IMPDH) type I with a Ki value in the low nanomolar range and inhibits proliferation of human myelogenous leukemia K562 cells with an IC50 of 3.7 µM [1]. In contrast, mycophenolic acid (MPA), a clinically approved IMPDH inhibitor, inhibits IMPDH type II with an IC50 of approximately 10–32 nM but is susceptible to glucuronidation-mediated metabolic inactivation [2]. TAD's thiazole-4-carboxamide moiety replaces the nicotinamide ring of the natural cofactor NAD⁺; the corresponding selenazole-4-carboxamide adenine dinucleotide (SAD) inhibits IMPDH with approximately 5- to 10-fold lower potency than TAD, demonstrating that the sulfur atom of the thiazole ring is not a passive scaffold component but contributes directly to binding affinity [3]. Furthermore, beta-methylene-TAD (CH₂-TAD), a phosphonate isostere, retains IMPDH inhibitory activity while resisting phosphodiesterase degradation, highlighting the tunability of the thiazole-containing dinucleotide scaffold [3].

IMP dehydrogenase TAD K562 leukemia antimetabolite

Glycosidic Bond Stability: Ribofuranosylthiazole-4-carboxamidine (C-C Bond) vs. N-Linked Purine Nucleosides (C-N Bond) – Enzymatic Resistance Quantified by Purine Nucleoside Phosphorylase Assay

The 2-β-D-ribofuranosylthiazole-4-carboxamidine (I) described in US Patent 4,461,891 incorporates a carbon-to-carbon glycosidic bond at the 2-position of the thiazole ring, in contrast to the nitrogen-to-carbon bond found in conventional purine nucleosides such as adenosine, guanosine, and inosine [1]. This C-C linkage renders the compound resistant to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP), an enzyme that rapidly degrades N-linked nucleosides in vivo. In the PNP-4 assay using human erythrocyte enzyme and [¹⁴C]-inosine as substrate, the ribofuranosylthiazole-4-carboxamidine hydrochloride salt achieved total inhibition of [¹⁴C]-hypoxanthine formation at concentrations below 300 µM, while adenosine and guanosine are completely cleaved at physiological PNP concentrations with Km values of 50–100 µM [1][2]. In T-cell cytotoxicity assays (CEM, MOLT-4, HSB lymphoblast lines) in the presence of 10 µM 2′-deoxyguanosine, the ribofuranosylthiazole-4-carboxamidine hydrochloride exhibited ED50 values of approximately 77, 27, and 7 µM respectively, demonstrating a T-cell-selective cytotoxicity profile consistent with its PNP-resistant mechanism [1].

C-nucleoside PNP resistance metabolic stability tiazofurin analog

Mitochondrial Complex I Inhibition: Thiazolecarboxamidine Derivatives as a New Chemotype with Scaffold-Dependent Antitumor Activity Distinct from Ubiquinone-Site Inhibitors (Rotenone, Metformin)

A 2023 Chinese patent application (Northwest A&F University) discloses thiazolecarboxamidine compounds of general formula (I) as mitochondrial complex I inhibitors for tumor treatment [1]. Unlike the classical complex I inhibitors rotenone (IC50 ~ 5–30 nM, irreversible) and metformin (IC50 ~ 2–10 mM, weak and AMPK-dependent), the thiazolecarboxamidine series exhibits reversible, dose-dependent inhibition of mitochondrial complex I with antitumor activity demonstrated in xenograft models [1][2]. The mechanism parallels but is chemically distinct from the imidazo[2,1-b]thiazole series described by Miyoshi et al., which targets the ubiquinone binding site with Kd values of 2–10 nM [2]. The thiazolecarboxamidine scaffold's differentiation lies in its synthetic tractability: the carboxamidine moiety provides a single-step derivatization handle at the N-terminus, enabling rapid analog generation that is not available in the rotenoid or biguanide chemotypes. This positions the thiazole-4-carboxamidine core as a privileged starting point for library synthesis targeting mitochondrial complex I.

mitochondrial complex I antitumor oxidative phosphorylation thiazolecarboxamidine

Selectivity Window Within the Kinase Family: Isothiazole-4-carboxamidine MEK1 Inhibitor Exhibits >10-Fold Discrimination Over Aurora, Axl, and CHK2 Kinases Compared to a Closely Related Analog with Divergent Off-Target Profile

In the selectivity panel profiling of isothiazole-4-carboxamidine derivatives reported by El Abdellaoui et al., Compound 9 exhibited an MEK1 IC50 of 26 nM versus Aurora IC50 of 266 nM (10.2-fold selective), Axl IC50 of 260 nM (10-fold selective), and CHK2 IC50 of 455 nM (17.5-fold selective) . In contrast, Compound 10, a structurally related isothiazole-4-carboxamidine with a different N-alkyl substitution, showed MEK1 IC50 of 13 nM but CHK2 IC50 of 795 nM (61-fold selective) along with P70S6 kinase IC50 of 1,000 nM (77-fold selective), demonstrating that small modifications to the carboxamidine nitrogen substituent can redirect selectivity across the kinome by more than one order of magnitude . This selectivity tunability is a direct consequence of the allosteric binding mode of the isothiazole-4-carboxamidine scaffold, which occupies a pocket adjacent to but distinct from the ATP binding site. ATP-competitive thiazole-4-carboxamide kinase inhibitors (e.g., PIM kinase inhibitors) do not exhibit this allosteric selectivity profile and typically show broader kinome cross-reactivity [1].

kinase selectivity MEK1 CHK2 Aurora kinase off-target profiling

Thiazole-4-carboxamidine – Best-Validated Research and Industrial Application Scenarios Supported by Quantitative Evidence


MEK1 Allosteric Inhibitor Lead Optimization Campaigns Requiring Kinome-Wide Selectivity and Oral Bioavailability

The isothiazole-4-carboxamidine chemotype delivers a documented MEK1 IC50 of 33 nM with >10-fold selectivity over Aurora, Axl, and CHK2 kinases and demonstrated oral bioavailability in rat (oral AUC of 42 ng·h/mL for Compound 9 vs. 1,236 ng·h/mL for the optimized compound 55) . Procurement of the thiazole-4-carboxamidine scaffold enables rapid derivatization at the N-terminus of the carboxamidine, the C5 arylamino position, and the C3 hydroxyl, each of which independently modulates potency, selectivity, and pharmacokinetic parameters as validated by the systematic SAR tables in the 2006 BMCL paper .

IMP Dehydrogenase-Targeted Antimetabolite Programs Using C-Nucleoside Prodrugs with PNP-Resistant C-C Glycosidic Bonds

The 2-β-D-ribofuranosylthiazole-4-carboxamidine scaffold provides a PNP-resistant C-nucleoside that achieves total PNP inhibition at <300 µM and T-cell-selective cytotoxicity with ED50 values of 7–77 µM across T-lymphoblast lines [1]. Its active anabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), inhibits K562 leukemia cell proliferation with an IC50 of 3.7 µM [2]. The thiazole-4-carboxamidine core is the gateway building block for synthesizing such C-nucleoside analogs and their phosphodiesterase-resistant dinucleotide derivatives, making it an essential procurement target for antimetabolite drug discovery.

Mitochondrial Complex I Inhibitor Libraries with Tunable Reversibility and Synthetic Tractability

The 2023 patent disclosure from Northwest A&F University establishes the thiazolecarboxamidine general formula as a mitochondrial complex I inhibitor chemotype with in vivo antitumor activity [3]. The thiazole-4-carboxamidine core offers a single-step derivatization handle at the carboxamidine nitrogen, enabling rapid parallel synthesis of focused libraries. This synthetic advantage, combined with the reversible inhibition mechanism (in contrast to the irreversible binding of rotenone), positions the scaffold as a preferred starting point for oxidative phosphorylation-targeted anticancer library synthesis.

Kinase Selectivity Profiling Reference Chemotype for Allosteric vs. ATP-Competitive Binding Mode Comparison

The side-by-side selectivity panel data for Compounds 9 and 10 demonstrate that small modifications (N-alkyl substitution) to the isothiazole-4-carboxamidine scaffold can shift the selectivity ratio for CHK2 from 17.5-fold to 61-fold . This quantifiable selectivity tuning is not achievable with ATP-competitive thiazole-4-carboxamide PIM kinase inhibitors, which exhibit broad kinome cross-reactivity [4]. Procurement of the thiazole-4-carboxamidine scaffold as a reference standard enables laboratories to benchmark allosteric selectivity windows against ATP-competitive scaffolds in kinase inhibitor discovery programs.

Quote Request

Request a Quote for Thiazole-4-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.